molecular formula C9H11N3O2S B12920671 2-(Ethanesulfonyl)-1H-benzimidazol-6-amine CAS No. 89029-02-7

2-(Ethanesulfonyl)-1H-benzimidazol-6-amine

Cat. No.: B12920671
CAS No.: 89029-02-7
M. Wt: 225.27 g/mol
InChI Key: UMROKTRQIDYHNP-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of an ethylsulfonyl group attached to the benzoimidazole core. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine typically involves the reaction of 2-mercapto-1H-benzo[d]imidazole with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the mercapto group by the ethylsulfonyl group.

Industrial Production Methods

Industrial production of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzoimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1H-benzo[d]imidazol-5-amine
  • 2-(Propylsulfonyl)-1H-benzo[d]imidazol-5-amine
  • 2-(Butylsulfonyl)-1H-benzo[d]imidazol-5-amine

Uniqueness

2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

89029-02-7

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-ethylsulfonyl-3H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3O2S/c1-2-15(13,14)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

UMROKTRQIDYHNP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC2=C(N1)C=C(C=C2)N

Origin of Product

United States

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